molecular formula C25H23N3O4S B1684562 4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide CAS No. 894187-61-2

4-[5-methyl-4-[(4-methylphenyl)sulfonylmethyl]-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B1684562
M. Wt: 461.5 g/mol
InChI Key: DLFCEZOMHBPDGI-UHFFFAOYSA-N
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Patent
US09296732B2

Procedure details

A solution of alcohol 56 (163 mg, 0.5 mmol) in anhydrous DMF (7 mL) was cooled to 0° C. NEt3 (0.14 mL, 1 mmol) and MsCl (47 λL, 0.6 mmol) were added successively and the reaction mixture was stirred at 0° C. for 1 h. K2CO3 (138 mg, 1 mmol) and 4-methylthiophenol (68 mg, 0.55 mmol) were added and the reaction mixture was stirred at 60° C. for 1 h. The reaction mixture was then cooled to 20° C. and partitioned between EtOAc (200 mL) and H2O (50 mL). The organic fraction was washed with H2O (2×50 mL), washed with brine (50 mL), and dried. The solvent was evaporated to give the crude sulfide (158 mg, 0.37 mmol) which was used without further purification. A solution of Oxone® (172 mg, 0.28 mmol) in H2O (3 mL) was added at 0° C. to a stirred solution of crude sulfide (88 mg, 0.2 mmol) in MeOH (3 mL), and the reaction mixture was stirred for 1 h at 20° C. H2O was added (50 mL), the mixture was extracted with DCM (3×50 mL) and the organic phase was washed with brine (50 mL), dried, and the solvent was evaporated. Remaining sulfide (70 mg, 0.16 mmol) was treated as described and the combined crude products were purified by column chromatography, eluting with 5% MeOH/EtOAc, to give sulfone 9 (65 mg, 28%) as a white powder: spectroscopically identical to the sample prepared above.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
alcohol
Quantity
163 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 mmol
Type
reactant
Reaction Step Three
Name
Quantity
138 mg
Type
reactant
Reaction Step Four
Quantity
68 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
sulfide
Quantity
88 mg
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
[Compound]
Name
sulfide
Quantity
70 mg
Type
reactant
Reaction Step Six
Yield
28%

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[N:4]=[C:5]([C:9]2[CH:24]=[CH:23][C:12]([C:13]([NH:15][CH2:16][C:17]3[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=3)=[O:14])=[CH:11][CH:10]=2)[O:6][C:7]=1[CH3:8].CCN(CC)CC.[CH3:32][S:33](Cl)(=[O:35])=[O:34].C([O-])([O-])=O.[K+].[K+].[CH3:43][C:44]1[CH:49]=[CH:48]C(S)=[CH:46][CH:45]=1.OOS([O-])=O.[K+]>CN(C=O)C.O.CO>[CH3:8][C:7]1[O:6][C:5]([C:9]2[CH:24]=[CH:23][C:12]([C:13]([NH:15][CH2:16][C:17]3[CH:18]=[N:19][CH:20]=[CH:21][CH:22]=3)=[O:14])=[CH:11][CH:10]=2)=[N:4][C:3]=1[CH2:2][S:33]([C:32]1[CH:48]=[CH:49][C:44]([CH3:43])=[CH:45][CH:46]=1)(=[O:35])=[O:34] |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
alcohol
Quantity
163 mg
Type
reactant
Smiles
OCC=1N=C(OC1C)C1=CC=C(C(=O)NCC=2C=NC=CC2)C=C1
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.14 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.6 mmol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
138 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
68 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
sulfide
Quantity
88 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Six
Name
sulfide
Quantity
70 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 60° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (200 mL) and H2O (50 mL)
WASH
Type
WASH
Details
The organic fraction was washed with H2O (2×50 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give the crude sulfide (158 mg, 0.37 mmol) which
CUSTOM
Type
CUSTOM
Details
was used without further purification
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h at 20° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (3×50 mL)
WASH
Type
WASH
Details
the organic phase was washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the combined crude products were purified by column chromatography
WASH
Type
WASH
Details
eluting with 5% MeOH/EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=C(C(=O)NCC=2C=NC=CC2)C=C1)CS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 65 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.